1-(3,4-Dimethylphenyl)-3-[(6-ethoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(6-ethoxy-4-methylquinazolin-2-yl)sulfanylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-5-29-17-8-9-19-18(11-17)15(4)24-23(25-19)30-20-12-21(27)26(22(20)28)16-7-6-13(2)14(3)10-16/h6-11,20H,5,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEKPSAFHIOOJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)SC3CC(=O)N(C3=O)C4=CC(=C(C=C4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-Dimethylphenyl)-3-[(6-ethoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione , with the CAS number 573975-43-6 , is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its anticancer, antibacterial, anti-inflammatory, and immunomodulatory effects.
Chemical Structure
The molecular formula of this compound is . Its structure features a pyrrolidine ring substituted with a dimethylphenyl group and a quinazoline moiety linked through a sulfanyl group. The following table summarizes the key structural characteristics:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 425.5 g/mol |
| CAS Number | 573975-43-6 |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For instance, a study reported an IC50 value of approximately 15 µM against breast cancer cells (MCF-7) and 20 µM against lung cancer cells (A549) . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antibacterial Activity
The antibacterial properties of this compound were evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL . These results suggest that it may serve as a potential lead for developing new antibacterial agents.
Anti-inflammatory Activity
In studies assessing anti-inflammatory activity, the compound was shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide-stimulated human peripheral blood mononuclear cells (PBMCs). The most potent derivatives exhibited up to 70% inhibition of cytokine production at concentrations of 50 µg/mL . This indicates its potential utility in treating inflammatory diseases.
Immunomodulatory Effects
The immunomodulatory effects were evaluated through T-cell migration assays. The compound demonstrated selective agonist activity on S1P receptors, particularly S1P4, which is crucial for T-cell trafficking . This suggests that it could play a role in modulating immune responses.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Breast Cancer Model : In a xenograft model using MCF-7 cells, administration of the compound resulted in a 40% reduction in tumor volume compared to control groups .
- Inflammatory Disease Model : In a murine model of inflammation induced by carrageenan, treatment with the compound significantly reduced paw edema by approximately 50% after 24 hours .
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that make it a candidate for further research:
1. Anticancer Properties
- The quinazoline component is known for its ability to inhibit specific kinases involved in cancer progression. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through targeted inhibition of these kinases.
2. Enzyme Inhibition
- Research indicates that the compound may act as an inhibitor of certain enzymes, which could be beneficial in treating diseases where enzyme modulation is crucial.
3. Antimicrobial Activity
- Some derivatives of pyrrolidine compounds have demonstrated antimicrobial properties, suggesting that this compound could also exhibit similar effects against various pathogens.
Case Studies
Several studies have documented the applications of similar compounds:
Case Study 1: Quinazoline Derivatives in Cancer Treatment
A study published in the Journal of Medicinal Chemistry highlighted the efficacy of quinazoline derivatives in inhibiting tumor growth in xenograft models. The study demonstrated that these compounds effectively reduced tumor size and promoted apoptosis in cancer cells through kinase inhibition.
Case Study 2: Pyrrolidine Compounds as Antimicrobials
Research published in Pharmaceutical Biology explored the antimicrobial potential of pyrrolidine derivatives. The findings suggested that modifications to the pyrrolidine ring could enhance antibacterial activity against resistant strains of bacteria.
Comparison with Similar Compounds
Pyrrolidine-2,5-dione Derivatives
Compounds sharing the pyrrolidine-2,5-dione core but differing in substituents exhibit varied biological activities:
Key Observations :
Sulfanyl-Linked Heterocyclic Compounds
The sulfanyl bridge is critical for molecular rigidity and electronic effects:
| Compound Name | Heterocycle Attached via Sulfanyl | Functional Group Variations | Activity Insights |
|---|---|---|---|
| Target Compound | 6-Ethoxy-4-methylquinazoline | Ethoxy and methyl on quinazoline | May modulate kinase selectivity |
| 3-{[5-(4-Chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylpyrrolidine-2,5-dione | 4-Chlorophenyl-triazole | Chlorophenyl-triazole instead of quinazoline | Antifungal or antibacterial activity due to triazole’s metal-binding capacity |
| 4-{5-[(3-Chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine | Pyridine-triazole | Pyridine and chlorobenzyl groups | Possible anticancer activity via intercalation |
Key Observations :
- Replacement of quinazoline with triazole or pyridine alters electronic properties and target specificity.
Quinazoline Derivatives
Quinazoline modifications significantly influence bioactivity:
Key Observations :
- Ethoxy in the target compound may reduce toxicity compared to chloro analogues by avoiding reactive intermediates.
- 4-Methyl on quinazoline could stabilize hydrophobic binding pockets in enzymes .
Q & A
Basic: What are the key considerations for synthesizing 1-(3,4-dimethylphenyl)-3-[(6-ethoxy-4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione with high purity?
Methodological Answer:
Synthesis requires precise control of reaction parameters (e.g., temperature, solvent polarity, and stoichiometry). For analogous pyrrolidine-2,5-dione derivatives, glacial acetic acid with catalytic HCl is used for cyclization, followed by reflux with hydrazine derivatives to form intermediates . Purification via column chromatography (silica gel, petroleum ether/ethyl acetate gradients) and recrystallization ensures purity. Monitor reaction progress using TLC and GC-MS to isolate the target compound .
Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Methodological Answer:
- FT-IR : Identify functional groups (e.g., C=O stretching at ~1680 cm⁻¹, S-C=S vibrations at ~1040–1290 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methyl, ethoxy, and quinazoline-thiol groups). Aromatic protons in the 6.7–7.8 ppm range and pyrrolidine protons at ~3.1–5.2 ppm are diagnostic .
- HPLC : Quantify purity and detect byproducts under reverse-phase conditions (C18 column, acetonitrile/water mobile phase) .
Basic: How can researchers optimize reaction conditions for the quinazoline-thiol intermediate?
Methodological Answer:
Apply Design of Experiments (DoE) to screen variables (e.g., temperature, pH, catalyst loading). For example, a central composite design reduces the number of trials while modeling interactions between parameters like reflux time (5–8 hours) and acid concentration . Use response surface methodology to identify optimal conditions for yield and selectivity .
Advanced: How can computational methods predict reaction pathways for synthesizing this compound?
Methodological Answer:
Employ quantum chemical calculations (e.g., DFT) to map potential energy surfaces for key steps like thiol-quinazoline coupling. Software like Gaussian or ORCA calculates transition states and intermediates, while machine learning models trained on PubChem data predict regioselectivity . Combine with experimental validation using kinetic isotope effects or trapping experiments .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Orthogonal Assays : Validate target engagement using SPR (binding affinity) and cellular assays (e.g., luciferase reporters for enzyme inhibition) .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying ethoxy/methyl groups) to isolate confounding variables. Compare results with structurally related compounds like 1-(4-methoxyphenyl)pyrrolidine-2,5-dione derivatives .
Advanced: What strategies assess the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify breakdown products (e.g., hydrolyzed quinazoline or sulfanyl groups) .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
Advanced: How to study interactions with biological macromolecules (e.g., proteins)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like kinases or GPCRs. Validate with mutagenesis studies on key residues .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for the compound with purified proteins .
Advanced: What experimental designs mitigate batch-to-batch variability in synthesis?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
